molecular formula C15H17N7O2 B3001227 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine CAS No. 899974-54-0

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine

Cat. No.: B3001227
CAS No.: 899974-54-0
M. Wt: 327.348
InChI Key: MSGLSNAAXVGOOW-UHFFFAOYSA-N
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Description

1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine is a triazolopyrimidine derivative characterized by a 3-ethyl substituent on the triazole ring and a furan-2-carbonyl-functionalized piperazine moiety. The compound’s molecular formula is C₁₆H₁₈N₈O₂, with a molecular weight of 354.37 g/mol (calculated based on structural analogs in ). Its structural core, the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, is a privileged heterocyclic system known for diverse pharmacological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGLSNAAXVGOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triazolopyrimidine derivatives, focusing on substituent effects, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Triazolopyrimidine Substituent Piperazine/Other Substituent Molecular Weight (g/mol) Key Activity/Properties Source
Target Compound 3-Ethyl 4-(Furan-2-carbonyl) 354.37 Not explicitly reported (structural focus) Derived from
BJ40239 (1058456-08-8) 3-Ethyl 4-(5-Bromofuran-2-carbonyl) 406.24 Enhanced halogen-mediated reactivity
1-{3-Benzyl... dihydrochloride 3-Benzyl Piperazine (unmodified) 295.28 Potential kinase modulation
VAS2870 3-Benzyl 1,3-Benzoxazol-2-yl sulfide ~435.45* NADPH oxidase inhibitor (IC₅₀ ~5 µM)
RG7774 (1433361-02-4) 5-tert-Butyl, 3-(tetrazolylmethyl) (S)-Pyrrolidin-3-ol 423.49 Adenosine receptor antagonist
Compound 14 () 3-Phenylpropyl, 5-(propylthio) Ethane-1,2-diamine 397.21 High yield (84%), solubility optimized
Compound 2 () 3-(4-Methoxybenzyl) 5-Thioxo ~348.39* Anticancer (MCF-7 IC₅₀: 12 µM)

*Calculated based on molecular formulas in cited evidence.

Key Findings

Halogenation: BJ40239’s 5-bromofuran substituent may enhance electrophilic reactivity compared to the non-halogenated furan in the target compound, influencing binding to cysteine-rich targets (e.g., kinases) .

Piperazine Modifications: The furan-2-carbonyl group in the target compound introduces a planar, aromatic moiety absent in unmodified piperazine derivatives (), likely enhancing π-π stacking with protein targets .

Biological Activities: Anticancer Potential: Derivatives with thioxo () or sugar moieties (e.g., compound 6a-c in ) exhibit cytotoxicity against MCF-7 cells (IC₅₀: 12–25 µM), suggesting the target compound’s furan-carbonyl group may require optimization for similar efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels BJ40239 (), involving sequential azide-alkyne cycloaddition and piperazine acylation. However, benzyl-substituted analogs () require additional protection/deprotection steps, reducing scalability .

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